molecular formula C8H5ClN2O2 B1372585 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-42-9

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1372585
CAS No.: 1020038-42-9
M. Wt: 196.59 g/mol
InChI Key: BEFUOITXMHRTRQ-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, the compound targets the mycobacterial cell wall synthesis pathway, inhibiting the growth and replication of the bacteria. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with key enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFUOITXMHRTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651760
Record name 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020038-42-9
Record name 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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